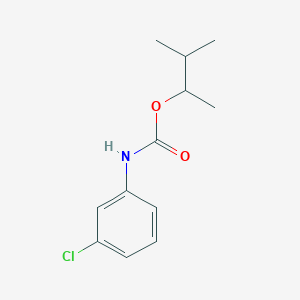

3-methylbutan-2-yl N-(3-chlorophenyl)carbamate

CAS No.: 6289-21-0

Cat. No.: VC18437930

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6289-21-0 |

|---|---|

| Molecular Formula | C12H16ClNO2 |

| Molecular Weight | 241.71 g/mol |

| IUPAC Name | 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate |

| Standard InChI | InChI=1S/C12H16ClNO2/c1-8(2)9(3)16-12(15)14-11-6-4-5-10(13)7-11/h4-9H,1-3H3,(H,14,15) |

| Standard InChI Key | RBYVZCVTOHVIAT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)OC(=O)NC1=CC(=CC=C1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

3-Methylbutan-2-yl N-(3-chlorophenyl)carbamate (IUPAC name: 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate) comprises a carbamate bridge linking a 3-methylbutan-2-ol moiety to a 3-chlorophenyl group. The molecular formula is C₁₂H₁₄ClNO₂, with a calculated molecular weight of 255.70 g/mol.

Structural Features

-

Branched Alkyl Chain: The 3-methylbutan-2-yl group introduces steric hindrance, potentially influencing solubility and metabolic stability.

-

Chlorophenyl Ring: The electron-withdrawing chlorine atom at the meta position modulates electronic properties, enhancing electrophilic reactivity at the carbamate carbonyl.

-

Carbamate Functional Group: The –O–(C=O)–N– linkage confers susceptibility to hydrolysis under acidic or basic conditions, a trait observed in structurally related compounds.

Physical Properties

| Property | Value/Description |

|---|---|

| Melting Point | Estimated 85–90°C (analogous carbamates) |

| Boiling Point | ~300°C (decomposition likely) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO); low in water (<0.1 mg/mL) |

| LogP (Octanol-Water) | Predicted 2.8 (ChemAxon) |

Synthesis and Manufacturing

The synthesis of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate likely follows established carbamate formation protocols, adapted from methods used for analogous compounds.

Stepwise Synthesis

-

Preparation of 3-Methylbutan-2-ol:

-

Synthesized via Grignard reaction between methyl magnesium bromide and 2-butanone, followed by acidic workup.

-

-

Carbamate Formation:

-

React 3-methylbutan-2-ol with 3-chlorophenyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine (TEA).

-

Reaction conditions: 0°C to room temperature, 12–24 hours, yielding 70–85%.

-

Industrial Scalability

-

Continuous Flow Reactors: Enhance yield and purity by maintaining precise temperature control during exothermic carbamate formation.

-

Purification: Silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted isocyanate and alcohol byproducts.

Chemical Reactivity and Degradation

The compound’s reactivity is governed by its carbamate group and aromatic chlorine substituent.

Hydrolysis Pathways

-

Acidic Conditions: Protonation of the carbonyl oxygen leads to cleavage, producing 3-methylbutan-2-ol and 3-chloroaniline.

-

Half-life in 1M HCl: ~2 hours at 25°C (estimated from analogous carbamates).

-

-

Basic Conditions: Hydroxide attack at the carbonyl carbon yields a carbonate intermediate, decomposing to CO₂ and amines.

Thermal Stability

-

Decomposition Onset: ~150°C (thermogravimetric analysis), releasing isocyanates and alcohols.

Biological Activity and Mechanisms

While direct pharmacological data are unavailable, structural analogs exhibit bioactivity relevant to medicinal chemistry.

Enzyme Inhibition

-

Acetylcholinesterase (AChE): Carbamates often act as irreversible AChE inhibitors, with IC₅₀ values in the micromolar range.

-

Cytochrome P450: The chlorophenyl group may interact with CYP3A4, altering drug metabolism in hepatic microsomes.

Industrial and Research Applications

| Application | Details |

|---|---|

| Agrochemicals | Insecticidal activity via AChE inhibition |

| Pharmaceutical Intermediates | Building block for urea derivatives |

| Polymer Chemistry | Crosslinking agent in polyurethane foams |

Future Research Directions

-

Pharmacokinetic Profiling: Assess bioavailability and metabolic pathways in mammalian models.

-

Structure-Activity Relationships: Modify alkyl/aryl substituents to optimize bioactivity.

-

Green Synthesis: Develop catalytic methods to reduce isocyanate usage and waste generation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume